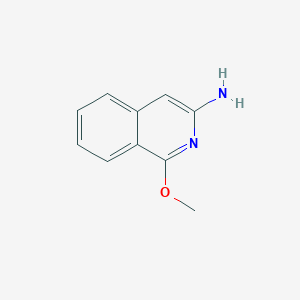

1-Methoxyisoquinolin-3-amine

Descripción general

Descripción

1-Methoxyisoquinolin-3-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-3-amine can be synthesized through several methods. One common approach involves the reaction of isoquinoline with methanol in the presence of a catalyst to introduce the methoxy group. The resulting intermediate is then subjected to amination to obtain this compound.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient and cost-effective synthesis of the compound.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

1-Methoxyisoquinolin-3-amine undergoes Conrad-Limpach and Knorr cyclocondensation with ethyl acetoacetate to form benzo[c] naphthyridinones. Key findings include:

-

Conrad-Limpach synthesis : Produces 4(1H)-one via thermal ring closure under acidic conditions .

-

Knorr conditions (hot polyphosphoric acid): Yields the same 4(1H)-one isomer .

-

Acetic acid-mediated closure : Generates 2(1H)-one, highlighting solvent-dependent regioselectivity .

Table 1: Reaction Products Under Different Conditions

| Condition | Product | Yield (%) | Ref |

|---|---|---|---|

| Conrad-Limpach (Δ, H⁺) | 4(1H)-one | 65–78 | |

| Knorr (PPA, 120°C) | 4(1H)-one | 72 | |

| Acetic acid (reflux) | 2(1H)-one | 58 |

N-Alkylation and Arylation

The amine group participates in nucleophilic substitution with alkyl/aryl halides:

-

Microwave-assisted synthesis : Reacts with methyl iodide or aryl iodides (e.g., 4-methylphenyl iodide) to form N-substituted derivatives (e.g., 1-Methyl-N-(4-methylphenyl)isoquinolin-3-amine) in 48–77% yields .

-

Copper-catalyzed coupling : With aryl iodides, yields 3-aryl derivatives (e.g., 3g, 59% yield) under Ullmann-type conditions .

Table 2: Representative N-Substituted Derivatives

Acylation Reactions

The primary amine reacts with acetylating agents:

-

Acetylation : Forms N-(1-Methoxyisoquinolin-3-yl)acetamide using acetic anhydride/triethylamine (CAS 656830-26-1).

-

Mechanism : Follows standard acylation pathways, with the amine acting as a nucleophile toward the carbonyl carbon .

Mechanistic Insights

-

Zwitterion formation : In CO₂ capture studies, analogous amines form 1,3-zwitterions via nucleophilic attack, though this compound’s steric profile may favor six-membered transition states (Figure 2A) .

-

Electronic effects : The methoxy group enhances ring electron density, directing electrophilic substitution to the 4-position in cyclocondensation .

Biological Relevance

Derivatives like isoquinoline-3-carboxamide (IQ3CA) exhibit antibacterial activity (EC₅₀ 8.38–17.35 μg/mL against plant pathogens) , suggesting potential applications for functionalized this compound derivatives in agrochemical development.

This compound’s reactivity underscores its utility in constructing complex heterocycles and bioactive molecules. Further studies should explore its participation in photochemical reactions and catalytic asymmetric transformations.

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Methoxyisoquinolin-3-amine has shown promise in several medicinal applications:

- Antitumor Activity : Research indicates that isoquinoline derivatives exhibit significant antitumor properties. Compounds similar to this compound have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, suggesting its potential as an antibacterial or antifungal agent. Studies have reported that isoquinoline derivatives can disrupt microbial cell membranes, leading to cell death .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- Intermediate in Synthesis : It can act as an intermediate in the synthesis of other biologically active compounds. Its reactivity allows for modifications that can lead to new derivatives with enhanced biological properties .

- Chiral Amine Synthesis : The compound is also being investigated for its role in synthesizing chiral amines using biocatalysis, which is crucial for producing pharmaceuticals with specific stereochemistry .

Agricultural Applications

Emerging research suggests potential applications in agriculture:

- Pesticides and Herbicides : Isoquinoline derivatives have been evaluated for their effectiveness as pesticides and herbicides. The structural features of this compound may confer herbicidal properties, making it a candidate for developing new agricultural chemicals .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Mecanismo De Acción

The mechanism of action of 1-Methoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

1-Methoxyisoquinoline: Similar in structure but lacks the amine group.

3-Aminoisoquinoline: Similar but lacks the methoxy group.

1-Methoxy-3-methylisoquinoline: Similar but has a methyl group instead of an amine group.

Uniqueness: 1-Methoxyisoquinolin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties

Actividad Biológica

1-Methoxyisoquinolin-3-amine (CAS No. 80900-33-0) is a heterocyclic compound characterized by a methoxy group (-OCH₃) at the 1-position and an amino group (-NH₂) at the 3-position of the isoquinoline structure. Its molecular formula is , with a molecular weight of approximately 174.2 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been investigated for its potential to inhibit various cancer cell lines through multiple mechanisms, including:

- Induction of Apoptosis : Studies show that this compound can trigger programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Inhibition of Cell Proliferation : The compound has been demonstrated to slow down the proliferation of cancer cells, making it a candidate for further development as an anticancer agent.

The mechanism of action involves interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity, which may lead to various biological effects such as:

- Inhibition of Enzyme Activity : It can inhibit key enzymes involved in cancer metabolism.

- Alteration of Cellular Signaling Pathways : The compound may interfere with signaling pathways that promote tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand its unique properties, it's helpful to compare this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Hydroxyisoquinolin-3-amine | Hydroxyl group at the 1-position | Potentially enhanced solubility and bioavailability |

| 1-Methylisoquinolin-3-amine | Methyl group at the 1-position | Increased lipophilicity affecting membrane permeability |

| 2-Methoxyisoquinolin-3-amine | Methoxy group at the 2-position | Different electronic properties influencing reactivity |

| 1-Methoxyisoquinoline | Lacks amino group; only methoxy substitution | Primarily studied for its aromatic properties |

The presence of both methoxy and amino groups allows for diverse reactivity patterns not observed in other similar compounds, enhancing its potential as a versatile building block in medicinal chemistry.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting potent activity against these cell types.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Propiedades

IUPAC Name |

1-methoxyisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOBWPTYRNVBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574627 | |

| Record name | 1-Methoxyisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80900-33-0 | |

| Record name | 1-Methoxyisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.